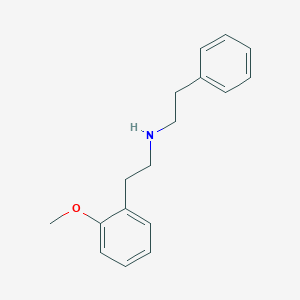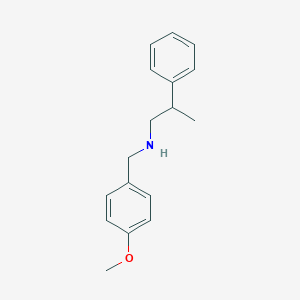
N-(2-ethoxyphenyl)-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-isopropylbenzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a selective inhibitor of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in regulating the pH of cells. EIPA has been found to have various applications in scientific research, particularly in the field of cell biology and physiology.
Mecanismo De Acción
N-(2-ethoxyphenyl)-4-isopropylbenzamide works by inhibiting the Na+/H+ exchanger, which is a transmembrane protein that regulates the pH of cells by exchanging extracellular Na+ ions for intracellular H+ ions. The inhibition of NHE1 by N-(2-ethoxyphenyl)-4-isopropylbenzamide leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-isopropylbenzamide has been found to have various biochemical and physiological effects on cells. For instance, N-(2-ethoxyphenyl)-4-isopropylbenzamide has been shown to inhibit cell migration by disrupting the cytoskeleton and reducing the activity of focal adhesion kinase. N-(2-ethoxyphenyl)-4-isopropylbenzamide has also been found to induce apoptosis in certain cell types by activating caspase-3 and increasing the expression of pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethoxyphenyl)-4-isopropylbenzamide in lab experiments is its selective inhibition of NHE1, which allows for the specific study of the role of NHE1 in various cellular processes. However, N-(2-ethoxyphenyl)-4-isopropylbenzamide has some limitations, such as its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxyphenyl)-4-isopropylbenzamide and its applications in scientific research. One potential direction is the development of more potent and selective NHE1 inhibitors based on the structure of N-(2-ethoxyphenyl)-4-isopropylbenzamide. Another direction is the investigation of the role of NHE1 in various diseases, such as cancer and cardiovascular diseases, and the potential therapeutic applications of NHE1 inhibitors. Additionally, the use of N-(2-ethoxyphenyl)-4-isopropylbenzamide in combination with other inhibitors or drugs could lead to new insights into the complex regulatory mechanisms of cellular processes.
Métodos De Síntesis
N-(2-ethoxyphenyl)-4-isopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2-ethoxyaniline with 4-isopropylbenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, N-(2-ethoxyphenyl)-4-isopropylbenzamide, is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-isopropylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(2-ethoxyphenyl)-4-isopropylbenzamide is in the study of the Na+/H+ exchanger and its role in regulating the pH of cells. N-(2-ethoxyphenyl)-4-isopropylbenzamide has been shown to selectively inhibit the NHE1 isoform, which is the most abundant NHE isoform in many cell types. This selective inhibition of NHE1 has been used to study the role of NHE1 in various cellular processes, such as cell migration, proliferation, and apoptosis.
Propiedades
Nombre del producto |
N-(2-ethoxyphenyl)-4-isopropylbenzamide |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-8-6-5-7-16(17)19-18(20)15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Clave InChI |
UUJLIEYWHBPVHH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)



![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)